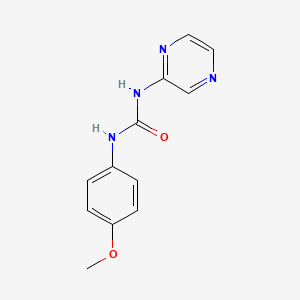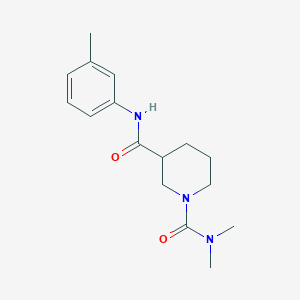![molecular formula C17H24N2O3S B5296052 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5296052.png)
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a piperidine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one is not fully understood. However, it has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of certain enzymes, such as caspase-3, which is involved in apoptosis.
Biochemical and Physiological Effects:
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has a wide range of biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation. It has also been shown to decrease the production of inflammatory cytokines, which are involved in the immune response. Additionally, it has been shown to increase the activity of certain enzymes involved in energy metabolism, such as AMP-activated protein kinase (AMPK).
実験室実験の利点と制限
One of the main advantages of using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments is its wide range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and cost-effective, making it accessible to many researchers.
However, there are also some limitations to using 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one in lab experiments. One limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the compound has not been extensively studied in vivo, which can make it difficult to extrapolate findings to humans.
将来の方向性
There are many potential future directions for research on 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one. One area of research could be to further elucidate its mechanism of action, which could help to identify additional applications for this compound. Additionally, more research could be done to explore its potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Finally, more in vivo studies could be conducted to better understand the potential advantages and limitations of using this compound in human research.
合成法
The synthesis of 1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one typically involves the reaction of piperidine with 2-(phenylsulfonyl)ethanamine in the presence of a catalyst. The reaction is carried out under anhydrous conditions and the resulting product is purified using chromatography. The yield of the synthesis process is typically high, making it a cost-effective method for producing this compound.
科学的研究の応用
1-{1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one has been widely used in scientific research due to its potential applications in studying various biological processes. It has been shown to have neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
1-[1-[2-(benzenesulfonyl)ethyl]piperidin-3-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17-9-5-11-19(17)15-6-4-10-18(14-15)12-13-23(21,22)16-7-2-1-3-8-16/h1-3,7-8,15H,4-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBJFZXCFLJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(Phenylsulfonyl)ethyl]piperidin-3-yl}pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![4-nitrophenyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B5295989.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5295998.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![(4R)-4-hydroxy-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-L-prolinamide](/img/structure/B5296018.png)
![3-chloro-N-{4-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5296022.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
![2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)



![N-isopropyl-2-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5296071.png)